molecular formula C8H9O2Tl B14263518 Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate CAS No. 131428-36-9

Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate

Cat. No.: B14263518
CAS No.: 131428-36-9
M. Wt: 341.54 g/mol
InChI Key: PCUIIPMGSSMBRI-UHFFFAOYSA-N
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Description

Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate is a complex organometallic compound that features a thallium atom bonded to a cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate typically involves the reaction of cyclopentadiene with thallium(I) ethoxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include rigorous purification steps to ensure the removal of any impurities and to achieve a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form thallium(III) derivatives.

    Reduction: Reduction reactions can convert the thallium atom back to its +1 oxidation state.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) compounds, while substitution reactions can produce a variety of ethyl-substituted cyclopentadiene derivatives.

Scientific Research Applications

Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug delivery systems.

    Industry: It is used in the development of new materials with specific electronic and magnetic properties.

Mechanism of Action

The mechanism by which Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate exerts its effects involves the interaction of the thallium atom with various molecular targets. The compound can participate in coordination chemistry, forming complexes with other molecules. The pathways involved in its reactions are influenced by the electronic properties of the cyclopentadiene ring and the thallium atom.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A simpler compound with similar reactivity but without the thallium atom.

    Thallium(I) ethoxide: A related compound where thallium is bonded to an ethoxide group instead of a cyclopentadiene ring.

    Ethyl cyclopentadiene carboxylate: Similar structure but lacks the thallium atom.

Uniqueness

Ethyl 1-(lambda~1~-thallanyl)cyclopenta-2,4-diene-1-carboxylate is unique due to the presence of the thallium atom, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in catalysis and material science.

Properties

CAS No.

131428-36-9

Molecular Formula

C8H9O2Tl

Molecular Weight

341.54 g/mol

IUPAC Name

(1-ethoxycarbonylcyclopenta-2,4-dien-1-yl)thallium

InChI

InChI=1S/C8H9O2.Tl/c1-2-10-8(9)7-5-3-4-6-7;/h3-6H,2H2,1H3;

InChI Key

PCUIIPMGSSMBRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=CC=C1)[Tl]

Origin of Product

United States

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